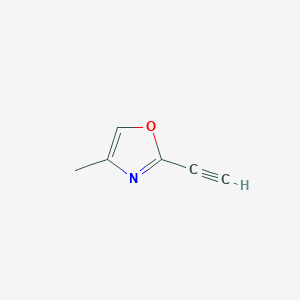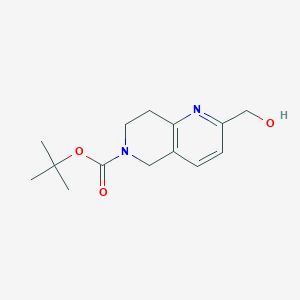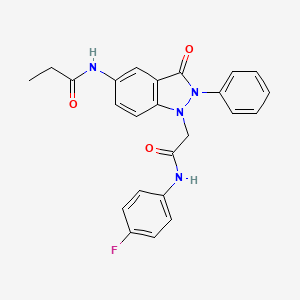![molecular formula C15H14N4O3S B2530659 5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034553-07-4](/img/structure/B2530659.png)
5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex molecular structure comprising a cyclopropyl group, an isoxazole ring, and a thienopyrimidine moiety.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
In biological and medicinal research, this compound may exhibit pharmacological activities, such as anti-inflammatory, anti-cancer, or anti-viral properties, making it a candidate for drug development and therapeutic research.
Industry:
Industrially, this compound might find applications in the synthesis of advanced materials, polymers, or as a catalyst in specific organic transformations, contributing to the development of new materials and industrial processes.
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is a key enzyme in the biosynthesis of carotenoids, which are essential for plant growth and development .
Mode of Action
The compound acts as an inhibitor of HPPD, causing a disruption in the normal function of the enzyme . This inhibition leads to a decrease in the production of carotenoids, which can result in bleaching symptoms in plants .
Biochemical Pathways
The inhibition of HPPD affects the carotenoid biosynthesis pathway . Carotenoids are important for the absorption of light energy for photosynthesis and protection against photooxidative damage. Therefore, the inhibition of HPPD can lead to significant physiological changes in plants .
Pharmacokinetics
Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. In this case, the compound undergoes conversion to the active entity diketonitrile (DKN) in plant and soil .
Result of Action
The result of the compound’s action is the inhibition of carotenoid production, leading to bleaching symptoms in plants . This can affect the plant’s ability to perform photosynthesis and protect itself from photooxidative damage, potentially leading to the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as soil composition, temperature, and moisture levels can affect the conversion of the prodrug to its active form . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One approach might begin with the cyclopropylation of a suitable precursor, followed by the construction of the isoxazole ring through cyclization reactions. Thienopyrimidine moiety can be introduced via condensation reactions, and final amide bond formation completes the synthesis. These reactions are typically carried out under controlled conditions, such as specific temperature, pressure, and pH levels, to achieve the desired product with high purity and yield.
Industrial Production Methods:
In an industrial setting, the production of this compound might involve optimization of reaction conditions for scalability. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to ensure consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : Potentially converting the thienopyrimidine moiety into its sulfoxide or sulfone derivatives.
Reduction: : Transforming the oxo group into an alcohol or other reduced forms.
Substitution: : Reacting with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) for introducing sulfoxide or sulfone functionalities.
Reduction: : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the oxo group.
Substitution: : Using reagents such as alkyl halides or acyl chlorides under suitable conditions to introduce new functional groups.
Major Products Formed:
The major products from these reactions include sulfoxide or sulfone derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from substitution reactions.
Comparaison Avec Des Composés Similaires
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide: : Shares the thienopyrimidine moiety but lacks the cyclopropyl and isoxazole groups.
5-cyclopropyl-N-(2-(pyrimidin-3-yl)ethyl)isoxazole-3-carboxamide: : Contains the cyclopropyl and isoxazole groups but has a simpler pyrimidine instead of the thienopyrimidine.
Uniqueness:
5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is unique due to its combined structural features, which impart distinct chemical properties and potential biological activities not found in its similar compounds. This makes it an intriguing candidate for further research and development in various scientific fields.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14(11-7-12(22-18-11)9-1-2-9)16-4-5-19-8-17-10-3-6-23-13(10)15(19)21/h3,6-9H,1-2,4-5H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWYLFCNYZIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2530580.png)

![4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2530584.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2530585.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2530595.png)
![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)



